Hydrogen Bond Donor Capability: 5‑Hydroxy vs. 5‑Methoxy Analogs
The presence of a 5‑hydroxy group in 2‑(3‑acetylphenyl)‑5‑hydroxypyridine provides a hydrogen bond donor (−OH) that is absent in the corresponding 5‑methoxy analog (2‑(3‑acetylphenyl)‑5‑methoxypyridine). This difference is quantified by the computed hydrogen bond donor count: 1 for the target compound vs. 0 for the 5‑methoxy analog [1]. In addition, the hydroxyl group can tautomerize to a pyridone form, a property not available to the methoxy derivative, which can significantly affect solubility and target engagement [2].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 1 (PubChem computed) |
| Comparator Or Baseline | 2-(3-Acetylphenyl)-5-methoxypyridine: 0 |
| Quantified Difference | Target has 1 more HBD than comparator |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem) [1] |
Why This Matters
For procurement in fragment-based drug discovery, a hydroxyl group as a hydrogen bond donor is often critical for anchoring fragments to protein targets, making the 5‑hydroxy compound a more versatile tool than the 5‑methoxy analog.
- [1] PubChem. Compound Summary for CID 53229296, 2-(3-Acetylphenyl)-5-hydroxypyridine (hydrogen bond donor count). https://pubchem.ncbi.nlm.nih.gov/compound/1261998-43-9 (accessed 2026-05-03). View Source
- [2] L. H. Ulich, “Hydroxypyridines: Tautomerism and Hydrogen Bonding,” in The Chemistry of Heterocyclic Compounds, Vol. 14, Part 4, Wiley, 2009, pp. 155–200. View Source
